molecular formula C22H30ClNO3 B13785721 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride CAS No. 6525-14-0

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride

Cat. No.: B13785721
CAS No.: 6525-14-0
M. Wt: 391.9 g/mol
InChI Key: QOSPRCUPWQFEDR-UHFFFAOYSA-N
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Description

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is a chemical compound with the molecular formula C22H30ClNO3 and a molecular weight of 391.9315 . This compound is known for its unique structure, which includes a naphthalene ring, an isopropyl group, and a morpholinopropyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride typically involves the following steps:

    Formation of the Naphthaleneacetic Acid Core: The initial step involves the synthesis of naphthaleneacetic acid through a Friedel-Crafts acylation reaction.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via an alkylation reaction using isopropyl halides under basic conditions.

    Attachment of the Morpholinopropyl Group: The morpholinopropyl group is attached through a nucleophilic substitution reaction, where the morpholine ring reacts with a suitable propyl halide derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: Lacks the isopropyl and morpholinopropyl groups, making it less complex.

    Alpha-isopropyl-1-naphthaleneacetic acid: Similar but lacks the morpholinopropyl group.

    Alpha-(3-morpholinopropyl)-1-naphthaleneacetic acid: Similar but lacks the isopropyl group.

Uniqueness

1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-morpholinopropyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

6525-14-0

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

5-morpholin-4-ium-4-yl-2-naphthalen-1-yl-2-propan-2-ylpentanoic acid;chloride

InChI

InChI=1S/C22H29NO3.ClH/c1-17(2)22(21(24)25,11-6-12-23-13-15-26-16-14-23)20-10-5-8-18-7-3-4-9-19(18)20;/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,25);1H

InChI Key

QOSPRCUPWQFEDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC[NH+]1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-]

Origin of Product

United States

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